Dihydroactinidiolide (CAS 17092-92-1) is a bicyclic C11-terpene lactone and a naturally occurring volatile norisoprenoid derived from the oxidative degradation of carotenoids. Widely recognized as a stable flavoring agent, it imparts a mild, sweet, tea-like aroma. Beyond its established role in the flavor and fragrance industry—where it is prized for its chemical stability and ability to mask off-flavors—dihydroactinidiolide has garnered significant procurement interest as a bioactive reference standard[1]. It exhibits potent multi-target neuroprotective properties, including sub-100 nanomolar acetylcholinesterase (AChE) inhibition and reactive oxygen species (ROS) scavenging [2]. Its dual utility as both a highly processable formulation ingredient and a high-value pharmaceutical intermediate makes it a critical material for industrial blending and advanced drug discovery workflows.
Substituting dihydroactinidiolide with closely related norisoprenoids (such as β-ionone) or structurally similar lactones (like loliolide) frequently compromises formulation balance and assay specificity. In flavor and fragrance applications, high-impact precursors like β-ionone possess ultra-low sensory thresholds that easily overpower delicate aromatic profiles, whereas dihydroactinidiolide functions as a subtle blending and masking agent [1]. In biological research, the presence or absence of specific hydroxyl groups drastically alters target binding; for instance, loliolide exhibits specific phytotoxic and miticidal activities that dihydroactinidiolide strictly lacks[2]. Consequently, utilizing crude tea extracts or generic carotenoid degradation mixtures introduces unacceptable batch-to-batch variability, necessitating the procurement of high-purity dihydroactinidiolide for reproducible industrial and scientific outcomes.
In flavor and fragrance compounding, the sensory threshold of an additive dictates its utility as either an impact odorant or a blending agent. Dihydroactinidiolide exhibits a relatively high flavor threshold of approximately 1 mg/L in oil, presenting a mild, tea-like aroma that effectively masks undesirable off-notes in complex matrices like tobacco and fermented teas [1]. In stark contrast, its biosynthetic precursor and common in-class comparator, β-ionone, possesses an ultra-low flavor threshold of 0.007 µg/L in water [2]. This represents a sensory impact difference of over 5 orders of magnitude.
| Evidence Dimension | Sensory flavor threshold |
| Target Compound Data | ~1 mg/L in oil |
| Comparator Or Baseline | β-Ionone (~0.007 µg/L in water) |
| Quantified Difference | >100,000-fold higher threshold for dihydroactinidiolide |
| Conditions | Sensory evaluation in oil/water matrices at room temperature |
Buyers formulating subtle tea, tobacco, or botanical profiles must select dihydroactinidiolide to mask off-flavors without the overwhelming, dominant floral/fruity impact characteristic of β-ionone.
For pharmaceutical R&D, dihydroactinidiolide provides a highly efficient multi-target profile that is rare among simple terpene lactones. In vitro assays demonstrate that synthesized dihydroactinidiolide acts as a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 34.03 nM, while simultaneously exhibiting DPPH radical scavenging activity with an IC50 of 50.0 nM [1]. When compared to generic single-target antioxidants or standard AChE inhibitors that require co-administration to achieve both effects, dihydroactinidiolide consolidates these mechanisms into a single, low-molecular-weight scaffold. Furthermore, it significantly inhibits the self-aggregation of amyloid β25-35 at 270 nM [1].
| Evidence Dimension | AChE inhibition and ROS scavenging IC50 |
| Target Compound Data | AChE IC50 = 34.03 nM; DPPH IC50 = 50.0 nM |
| Comparator Or Baseline | Single-target reference standards (requiring separate compounds for dual sub-100 nM efficacy) |
| Quantified Difference | Dual sub-100 nM efficacy in a single terpene lactone scaffold |
| Conditions | In vitro AChE inhibition assay and DPPH radical scavenging assay |
Procurement of dihydroactinidiolide provides researchers with a validated, dual-action reference standard for neurodegenerative disease modeling, streamlining multi-target drug discovery workflows.
The structural nuances between closely related C11-terpene lactones dictate their suitability for specific biological assays. Research evaluating the endogenous induction of herbivore resistance demonstrated that exogenously applied loliolide (the hydroxylated analog of dihydroactinidiolide) significantly decreased the survival and egg deposition of Tetranychus urticae at a concentration of 300 μM[1]. Under identical assay conditions, dihydroactinidiolide did not exhibit this inhibitory activity[1]. This strict structure-activity relationship highlights that the hydroxyl group present in loliolide is critical for this specific miticidal pathway.
| Evidence Dimension | Herbivore (T. urticae) survival inhibition |
| Target Compound Data | No significant inhibitory activity at 300 μM |
| Comparator Or Baseline | Loliolide (Significant decrease in survival at 300 μM) |
| Quantified Difference | Complete divergence in miticidal efficacy at the 300 μM threshold |
| Conditions | Exogenous application to detached tomato leaves in T. urticae survival assays |
Buyers conducting targeted plant physiology or pesticide research must procure the exact structural analog, as substituting dihydroactinidiolide for loliolide will result in a complete loss of specific miticidal activity.
Relying on natural extraction for dihydroactinidiolide yields highly variable purity due to the complex matrix of co-eluting carotenoid degradation products in tea and tobacco. However, dihydroactinidiolide is highly processable via semi-synthetic routes. A straightforward two-step oxidation of β-ionone using m-chloroperoxybenzoic acid (m-CPBA) followed by alkaline hydrolysis and chromic anhydride oxidation yields dihydroactinidiolide at an 85% yield as a stable, waxy solid [1]. Compared to the trace yields (typically <0.1%) characteristic of natural absolute extraction, this synthetic pathway ensures high-purity, scalable procurement for industrial applications [1].
| Evidence Dimension | Production yield and purity consistency |
| Target Compound Data | Semi-synthetic route from β-ionone (85% yield) |
| Comparator Or Baseline | Direct natural botanical extraction (trace yields, high matrix interference) |
| Quantified Difference | 85% isolated yield vs. <0.1% natural abundance |
| Conditions | Two-step oxidation and purification via flash chromatography |
Industrial buyers and scale-up chemists should prioritize synthetic or semi-synthetic dihydroactinidiolide to ensure batch-to-batch reproducibility and bypass the supply chain bottlenecks of botanical extraction.
Used as a premium blending agent in tobacco, tea, and botanical flavor formulations where off-flavor masking is required without the overwhelming sensory impact of high-volatility norisoprenoids like β-ionone [1].
Utilized as a multi-target reference standard in Alzheimer's disease models, specifically for assays requiring simultaneous sub-100 nM acetylcholinesterase (AChE) inhibition and reactive oxygen species (ROS) scavenging [2].
Employed as a negative control or structural comparator against loliolide in plant defense and herbivore resistance assays to isolate the biological effects of specific terpene lactone functional groups [3].
Sourced as a stable, high-purity bicyclic lactone building block for the synthesis of more complex natural products or proprietary fragrance molecules, benefiting from its high-yield processability from β-ionone[2].
Acute Toxic